6-Oxododecanoic acid

Description

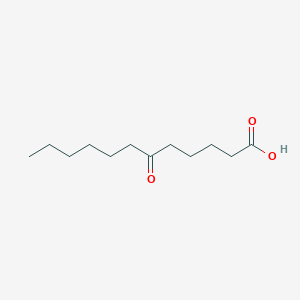

6-Oxododecanoic acid is a 12-carbon aliphatic carboxylic acid featuring a ketone functional group at the sixth carbon position (IUPAC name: this compound). Structurally, it combines a carboxylic acid (-COOH) at the terminal end with a ketone (-CO-) at the mid-chain, yielding the molecular formula C₁₂H₂₂O₃. This compound is of interest in organic synthesis due to its dual functional groups, which enable diverse reactivity, such as participation in condensation reactions or serving as a precursor for surfactants and polymer intermediates. While direct data on its synthesis or applications are absent in the provided evidence, its properties can be inferred from structurally related oxo-carboxylic acids.

Propriétés

Numéro CAS |

4042-04-0 |

|---|---|

Formule moléculaire |

C12H22O3 |

Poids moléculaire |

214.30 g/mol |

Nom IUPAC |

6-oxododecanoic acid |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-8-11(13)9-6-7-10-12(14)15/h2-10H2,1H3,(H,14,15) |

Clé InChI |

ALGZRZZACPPAEG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC(=O)CCCCC(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’acide 6-oxododécanoïque peut être synthétisé par l’oxydation de l’acide 12,13-époxystéarique à l’aide d’acide périodique dans l’alcool tertiaire butylique, ce qui donne un produit isolé avec un rendement de 71,0 % . Une autre méthode implique l’hydrogénation de l’acide vernolique pour produire de l’acide 12,13-époxystéarique, qui est ensuite oxydé pour former de l’acide 6-oxododécanoïque .

Méthodes de production industrielle : La production industrielle de l’acide 6-oxododécanoïque implique généralement l’utilisation d’acide vernolique dérivé de l’huile de vernonia. Le processus comprend la saponification de l’huile de vernonia, suivie d’une recristallisation à basse température et d’étapes d’hydrogénation et d’oxydation ultérieures .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 6-oxododécanoïque subit diverses réactions chimiques, notamment :

Oxydation : Conversion en oxime correspondante à l’aide de chlorhydrate d’hydroxylamine.

Réduction : Réduction catalytique de l’oxime pour produire de l’acide 12-aminododécanoïque.

Substitution : Formation de dérivés par réactions avec différents réactifs.

Réactifs et conditions courants :

Oxydation : Acide périodique dans l’alcool tertiaire butylique.

Réduction : Réduction catalytique à l’aide de catalyseurs appropriés.

Substitution : Différents réactifs en fonction du dérivé souhaité.

Principaux produits :

Acide 12-aminododécanoïque : Obtenu par réduction catalytique de l’oxime.

Acide 11-aminoundécanoïque : Produit par une séquence de réaction en trois étapes impliquant le réarrangement de Beckmann, la dégradation de Hofmann et l’hydrolyse.

4. Applications de la recherche scientifique

L’acide 6-oxododécanoïque a diverses applications dans la recherche scientifique :

Applications De Recherche Scientifique

6-Oxododecanoic acid has diverse applications in scientific research:

Mécanisme D'action

Le mécanisme d’action de l’acide 6-oxododécanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité antifongique est attribuée à sa capacité à perturber les membranes cellulaires fongiques, ce qui entraîne la mort cellulaire . Le groupe céto du composé joue un rôle crucial dans sa réactivité et son interaction avec les molécules biologiques.

Composés similaires :

Acide 11-oxododécanoïque : Un autre acide gras à chaîne moyenne avec un groupe céto à la onzième position du carbone.

Acide dodécanoïque : Un acide gras saturé sans groupe céto, que l’on trouve généralement dans l’huile de noix de coco.

Unicité : L’acide 6-oxododécanoïque est unique en raison de la position spécifique de son groupe céto, qui lui confère une réactivité chimique et une activité biologique distinctes par rapport à d’autres composés similaires

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- 6-Oxododecanoic Acid vs. 6-Oxohexanoic Acid (Adipic Semialdehyde): The shorter-chain 6-oxohexanoic acid (C₆H₁₀O₃) shares the ketone-carboxylic acid motif but with a six-carbon backbone. Its melting point (85°C) and boiling point (151–153°C at 20 Torr) suggest moderate polarity and hydrogen-bonding capacity, likely influencing solubility in ethanol. In contrast, this compound’s longer hydrophobic chain would reduce water solubility but enhance compatibility with nonpolar matrices, making it suitable for lipid-based formulations.

- This compound vs. Hexadecanoic Acid (Palmitic Acid): Hexadecanoic acid (C₁₆H₃₂O₂), a saturated fatty acid, lacks the oxo group, resulting in higher hydrophobicity and a lower melting point (~63°C) compared to oxo-acids.

- This compound vs. 6(Z)-Octadecenoic Acid: This 18-carbon unsaturated acid (C₁₈H₃₄O₂) contains a double bond at position 6, imparting rigidity and lower melting points than saturated counterparts. Unlike this compound, its reactivity centers on olefinic bonds (e.g., hydrogenation or oxidation), whereas the ketone in the latter facilitates nucleophilic additions.

- This compound vs. Such derivatives are explored in biochemical pathways, such as lysine metabolism.

Physicochemical Properties

Table 1 summarizes key properties:

*Calculated based on atomic weights.

Activité Biologique

6-Oxododecanoic acid, also known as 3-oxododecanoic acid, is a medium-chain fatty acid that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its keto group at the 6th carbon position of a dodecanoic acid chain. Its molecular formula is , and it is classified as a medium-chain keto acid. This compound is hydrophobic, making it poorly soluble in water, which influences its biological interactions and applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria, including those responsible for food spoilage and infections. The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Antidiabetic Effects

A notable study demonstrated that this compound can play a role in glycemic control. It was observed to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The compound's ability to modulate lipid metabolism may contribute to its antidiabetic effects, making it a candidate for further investigation in diabetes management.

Case Studies

- In Vitro Studies : In a controlled laboratory setting, this compound was tested against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL, showcasing its potent antibacterial activity.

- Animal Models : In diabetic rat models, administration of this compound led to a significant decrease in fasting blood glucose levels compared to controls. The observed reduction was attributed to enhanced insulin receptor sensitivity and improved lipid profiles.

- Pharmacological Studies : Molecular docking studies have revealed that this compound binds effectively to key enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.

Data Tables

Q & A

Basic: What established synthetic routes are available for 6-Oxododecanoic acid, and how can yield optimization be systematically evaluated?

Methodological Answer:

Synthesis of this compound can be adapted from pathways used for structurally similar oxo-fatty acids. For example, ketone functionalization via controlled oxidation of dodecanoic acid derivatives or Grignard reactions with carbonyl intermediates may be applicable. Yield optimization requires iterative testing of catalysts (e.g., TEMPO for selective oxidation), solvent polarity adjustments, and reaction temperature modulation. Kinetic studies using HPLC or GC-MS can track intermediate formation to identify bottlenecks .

Basic: How should researchers design experiments to characterize the physicochemical properties of this compound?

Methodological Answer:

A multi-technique approach is recommended:

- Thermal stability: Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Solubility: Phase diagrams in polar/nonpolar solvents (e.g., water, hexane) under varying temperatures.

- Spectroscopic identification: FT-IR for carbonyl (C=O) and carboxylic acid (O-H) groups; NMR to confirm ketone positioning.

Ensure reproducibility by standardizing sample preparation (e.g., drying protocols) and calibrating instruments with reference compounds .

Basic: What systematic strategies are effective for conducting literature reviews on this compound to identify research gaps?

Methodological Answer:

- Database selection: Use SciFinder, PubMed, and Web of Science with Boolean operators (e.g., "this compound AND biosynthesis NOT industrial").

- Screening criteria: Filter studies by relevance (e.g., mechanistic insights vs. applied studies) and methodological rigor (e.g., peer-reviewed journals).

- Gap analysis: Map existing findings (e.g., metabolic pathways, synthetic methods) using tools like VOSviewer to visualize understudied areas, such as enantioselective synthesis or ecological impacts .

Advanced: How can contradictions in reported biological activities of this compound across studies be resolved?

Methodological Answer:

Discrepancies may arise from variations in experimental models (e.g., cell lines vs. in vivo systems) or impurity profiles. To address this:

- Replicate studies: Use standardized reagents and protocols (e.g., OECD guidelines for toxicity assays).

- Purity validation: Employ LC-MS to quantify trace impurities that may confound bioactivity results.

- Meta-analysis: Statistically aggregate data from multiple studies to identify trends, adjusting for variables like dosage and exposure duration .

Advanced: What advanced spectroscopic techniques are recommended for elucidating degradation pathways of this compound under environmental conditions?

Methodological Answer:

- High-resolution mass spectrometry (HR-MS): Identify degradation products via exact mass matching and fragmentation patterns.

- NMR kinetics: Track real-time structural changes using -NMR under controlled pH and UV exposure.

- Computational modeling: DFT calculations to predict reactive sites and intermediate stability. Cross-validate with experimental data to refine degradation models .

Advanced: Which statistical approaches are suitable for analyzing dose-response relationships in this compound studies?

Methodological Answer:

- Non-linear regression: Fit data to Hill or log-logistic models using software like GraphPad Prism.

- Uncertainty quantification: Bootstrap resampling to estimate confidence intervals for EC50/IC50 values.

- Multivariate analysis: PCA or PLS to disentangle correlated variables (e.g., pH, temperature) affecting dose-response outcomes. Ensure assumptions (e.g., normality) are validated via Shapiro-Wilk tests .

Advanced: How can researchers design mechanistic studies to explore the enzymatic interactions of this compound?

Methodological Answer:

- Enzyme kinetics: Use Michaelis-Menten assays with varying substrate concentrations to determine and .

- Inhibitor profiling: Test competitive/non-competitive inhibition via Lineweaver-Burk plots.

- Structural biology: Co-crystallization with target enzymes (e.g., lipases) followed by X-ray diffraction to map binding sites. Pair with MD simulations to study dynamic interactions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage: Keep under inert gas (N) at 4°C to prevent oxidation.

- Exposure mitigation: Use fume hoods for weighing and solvent-based reactions.

- Waste disposal: Neutralize acidic waste with sodium bicarbonate before disposal. Reference SDS guidelines for similar carboxylic acids to infer hazard controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.